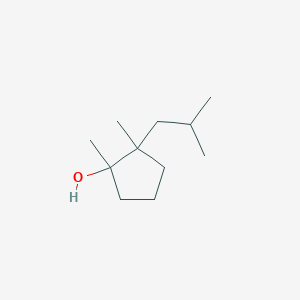
1,2-Dimethyl-2-(2-methylpropyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-2-(2-methylpropyl)cyclopentan-1-ol is an organic compound with the molecular formula C₁₁H₂₂O It is a cyclopentanol derivative, characterized by the presence of two methyl groups and a 2-methylpropyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-2-(2-methylpropyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone derivatives followed by reduction. For instance, the reaction of 1,2-dimethylcyclopentanone with 2-methylpropylmagnesium bromide (Grignard reagent) under anhydrous conditions, followed by acidic work-up, yields the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-2-(2-methylpropyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The compound can be reduced to form alkanes using reducing agents like LiAlH₄ (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with halogens using reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide).
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂CrO₄ (Chromic acid)
Reduction: LiAlH₄, NaBH₄ (Sodium borohydride)
Substitution: SOCl₂, PBr₃
Major Products Formed
Oxidation: Formation of 1,2-dimethyl-2-(2-methylpropyl)cyclopentanone
Reduction: Formation of 1,2-dimethyl-2-(2-methylpropyl)cyclopentane
Substitution: Formation of 1,2-dimethyl-2-(2-methylpropyl)cyclopentyl chloride or bromide
Scientific Research Applications
1,2-Dimethyl-2-(2-methylpropyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-2-(2-methylpropyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s hydrophobic cyclopentane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylcyclopentanol: Lacks the 2-methylpropyl group, resulting in different chemical properties.
1,2-Dimethyl-3-(1-methylethenyl)cyclopentanol: Contains an additional methylethenyl group, altering its reactivity and applications.
Cyclopentane, 1,2-dimethyl-, trans-: A stereoisomer with different spatial arrangement of the methyl groups.
Uniqueness
1,2-Dimethyl-2-(2-methylpropyl)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of hydrophilic and hydrophobic regions makes it versatile for various applications.
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
1,2-dimethyl-2-(2-methylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H22O/c1-9(2)8-10(3)6-5-7-11(10,4)12/h9,12H,5-8H2,1-4H3 |
InChI Key |
UPZSNJNYYQMXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCCC1(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13273500.png)
![2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13273503.png)
amine](/img/structure/B13273508.png)

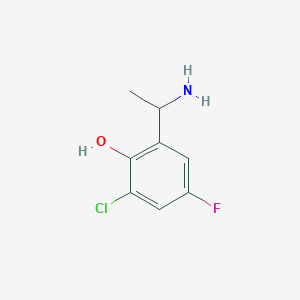
![3-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13273537.png)

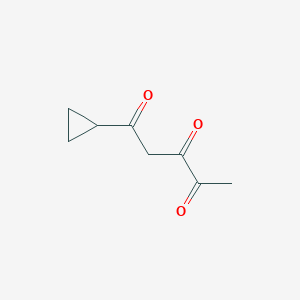
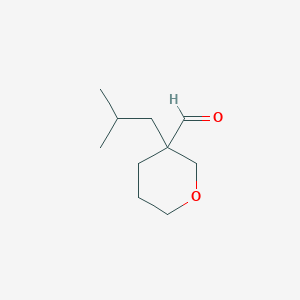
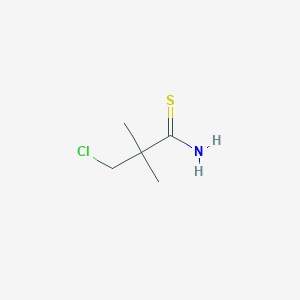
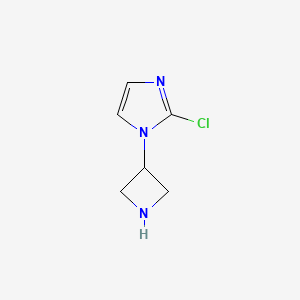
amine](/img/structure/B13273585.png)
amine](/img/structure/B13273596.png)

